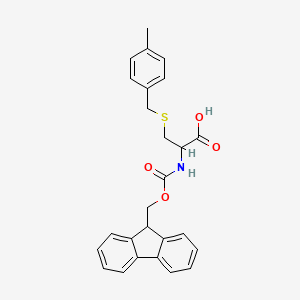
Fmoc-S-(4-methylbenzyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-S-(4-methylbenzyl)-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group is protected by a 4-methylbenzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-cysteine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
S-(4-methylbenzyl) Protection: The thiol group of the Fmoc-protected cysteine is then protected by reacting with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Fmoc-S-(4-methylbenzyl)-L-cysteine typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc and 4-methylbenzyl protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
4-methylbenzyl Removal: Acidic conditions, such as trifluoroacetic acid (TFA) in the presence of scavengers, are used to remove the 4-methylbenzyl group.
Major Products:
Fmoc Removal: The major product is the deprotected amino group.
4-methylbenzyl Removal: The major product is the deprotected thiol group.
科学研究应用
Chemistry: Fmoc-S-(4-methylbenzyl)-L-cysteine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Biology: In biological research, this compound is used to study protein structure and function, particularly in the formation of disulfide bonds.
Medicine: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based pharmaceuticals.
作用机制
Mechanism: The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The 4-methylbenzyl group protects the thiol group, allowing for selective deprotection and formation of disulfide bonds.
Molecular Targets and Pathways: The primary molecular targets are the amino and thiol groups of cysteine, which are involved in peptide bond formation and disulfide bond formation, respectively.
相似化合物的比较
Fmoc-S-(tert-butyl)-L-cysteine: Similar in structure but with a tert-butyl group protecting the thiol group.
Fmoc-S-(trityl)-L-cysteine: Similar in structure but with a trityl group protecting the thiol group.
Uniqueness: Fmoc-S-(4-methylbenzyl)-L-cysteine is unique due to the specific protecting groups used, which offer a balance of stability and ease of removal, making it particularly useful in peptide synthesis.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
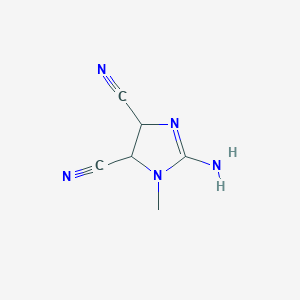
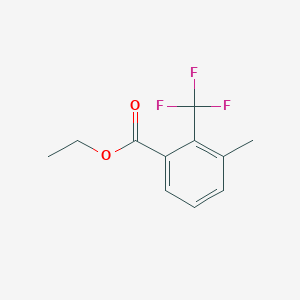
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)

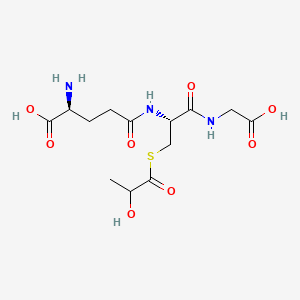
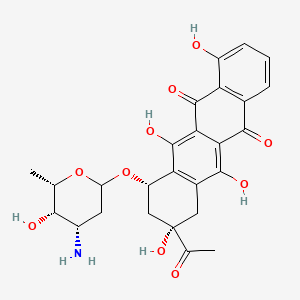

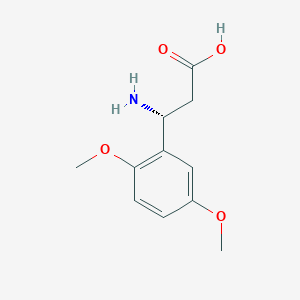
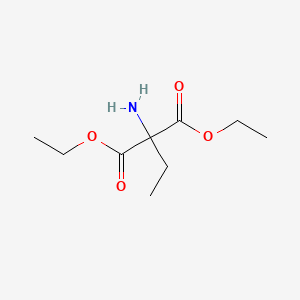
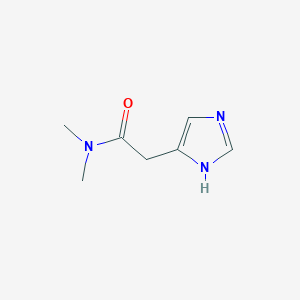

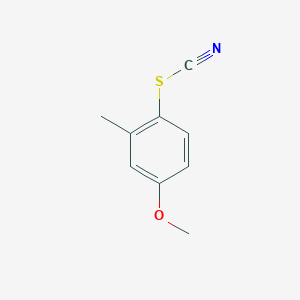
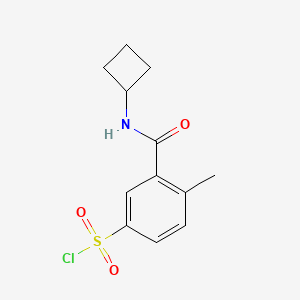
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
